molecular formula C28H53AlO5 B3155594 Aluminum 9-octadecenylaceto-acetate diisopropoxide CAS No. 80481-35-2

Aluminum 9-octadecenylaceto-acetate diisopropoxide

Cat. No.: B3155594
CAS No.: 80481-35-2
M. Wt: 496.7 g/mol
InChI Key: VLEUNBLAVZSCAA-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Aluminum 9-octadecenylaceto-acetate diisopropoxide typically involves the reaction of aluminum isopropoxide with 9-octadecenylaceto-acetate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent hydrolysis and oxidation .

Industrial Production Methods: : Industrial production of this compound often involves large-scale reactions in specialized reactors that maintain an inert atmosphere. The product is usually purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism by which Aluminum 9-octadecenylaceto-acetate diisopropoxide exerts its effects involves the interaction of its aluminum center with various substrates. The aluminum atom can coordinate with different ligands, facilitating various chemical reactions. This coordination ability makes it a versatile catalyst in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Aluminum 9-octadecenylaceto-acetate diisopropoxide is unique due to its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic substances. This property makes it particularly useful in applications requiring compatibility with diverse chemical environments.

Properties

IUPAC Name

4-di(propan-2-yloxy)alumanyloxy-4-octadec-9-enoxybut-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40O3.2C3H7O.Al/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-22(24)20-21(2)23;2*1-3(2)4;/h10-11,20,24H,3-9,12-19H2,1-2H3;2*3H,1-2H3;/q;2*-1;+3/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEUNBLAVZSCAA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOC(=CC(=O)C)O[Al](OC(C)C)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H53AlO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80481-35-2
Record name (octadec-9-enyl acetoacetato-O1',O3)dipropan-2-olatoaluminium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.236
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aluminum 9-octadecenylaceto-acetate diisopropoxide
Reactant of Route 2
Aluminum 9-octadecenylaceto-acetate diisopropoxide
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Aluminum 9-octadecenylaceto-acetate diisopropoxide
Reactant of Route 4
Aluminum 9-octadecenylaceto-acetate diisopropoxide
Reactant of Route 5
Aluminum 9-octadecenylaceto-acetate diisopropoxide
Reactant of Route 6
Aluminum 9-octadecenylaceto-acetate diisopropoxide

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